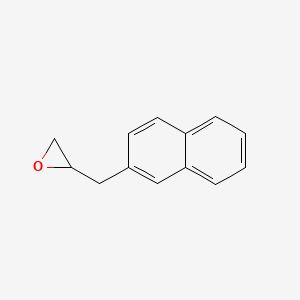

2-(Naphthalen-2-ylmethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Naphthalen-2-ylmethyl)oxirane is an organic compound with the molecular formula C12H10O . It has a molecular weight of 170.21 .

Synthesis Analysis

The synthesis of oxiranes like 2-(Naphthalen-2-ylmethyl)oxirane often involves the reaction of unsaturated compounds with m-chloroperoxybenzoic acid . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Molecular Structure Analysis

The InChI code for 2-(Naphthalen-2-ylmethyl)oxirane is 1S/C12H10O/c1-2-4-10-7-11 (12-8-13-12)6-5-9 (10)3-1/h1-7,12H,8H2 .Chemical Reactions Analysis

Oxiranes like 2-(Naphthalen-2-ylmethyl)oxirane can undergo ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Physical And Chemical Properties Analysis

2-(Naphthalen-2-ylmethyl)oxirane has a melting point of 53-58°C .Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation : A study synthesized derivatives of 2-(Naphthalen-2-ylmethyl)oxirane and evaluated them for anticancer properties. These compounds showed potential as anticancer agents (Gouhar & Raafat, 2015).

DNA G-Quadruplex Alkylation : Research focused on naphthalene diimides conjugated to oxirane, investigating their ability to selectively alkylate DNA G-quadruplexes. This study highlights the compound's potential in targeting genetic structures (Doria et al., 2013).

Anticonvulsant Activity Evaluation : Another study explored the synthesis and evaluation of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives for potential anticonvulsant properties. This research adds to the understanding of naphthalen-2-ylmethyl)oxirane derivatives in neuropharmacology (Ghareb et al., 2017).

Antibacterial Evaluation : A study synthesized 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones and evaluated them as tyrosyl-tRNA synthetase inhibitors with antibacterial properties. This research demonstrates the compound's role in inhibiting bacterial growth (Sun et al., 2014).

Toxicological Effects Study : A study investigated the toxicological effects of naphthalene, a related compound, on an insect model. It highlighted the compound's impact on oxidative stress, metabolism, and reproduction (Pájaro-Castro et al., 2017).

Polyamine Transport in Cells : Research focused on the effects of N(1)-arylalkylpolyamines, including those with naphthalen-1-ylmethyl substituents, on polyamine transport in cells. This is crucial for understanding cellular uptake mechanisms (Gardner et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(naphthalen-2-ylmethyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-4-12-7-10(8-13-9-14-13)5-6-11(12)3-1/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXIJGSHYFEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-2-ylmethyl)oxirane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)

![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)

![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)